4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole
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Overview
Description
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole is a brominated organic compound with the molecular formula C6H6Br2O4. It is known for its unique structure, which includes a cyclopentane ring fused with a dioxole ring, and two bromine atoms attached to the cyclopentane ring. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole can be achieved through the bromination of isopropylidene malonate. The process involves the following steps :
Starting Material: Isopropylidene malonate is used as the starting material.
Bromination: The bromination reaction is carried out by adding bromine to a solution of isopropylidene malonate in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is typically performed at low temperatures (ice bath) to control the reaction rate and prevent side reactions.
Chemical Reactions Analysis
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antifolate drugs like pemetrexed disodium.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules with potential biological activity.
Material Science: It is used in the preparation of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form various derivatives. The dioxole ring provides stability and rigidity to the molecule, making it suitable for use in complex organic syntheses .
Comparison with Similar Compounds
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole can be compared with similar compounds such as:
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione:
2,2-dimethyl-5,5-dibromo-1,3-dioxane-4,6-dione: Another brominated compound with a dioxane ring, used in similar applications but with different reactivity and stability.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
26048-12-4 |
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Molecular Formula |
C8H12Br2O2 |
Molecular Weight |
299.99 g/mol |
IUPAC Name |
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole |
InChI |
InChI=1S/C8H12Br2O2/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7H,3H2,1-2H3 |
InChI Key |
MHVIJJUGIWZJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(CC(C2O1)Br)Br)C |
Origin of Product |
United States |
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